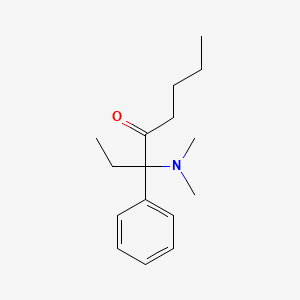

3-(Dimethylamino)-3-phenyloctan-4-one

Description

Properties

CAS No. |

93145-31-4 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

3-(dimethylamino)-3-phenyloctan-4-one |

InChI |

InChI=1S/C16H25NO/c1-5-7-13-15(18)16(6-2,17(3)4)14-11-9-8-10-12-14/h8-12H,5-7,13H2,1-4H3 |

InChI Key |

KTVSWWXXNZBJFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(CC)(C1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

† Hypothetical value based on typical commercial purity standards.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound is strongly electron-donating, enhancing the compound’s solubility in polar solvents (e.g., ethanol, DMSO) and its reactivity in nucleophilic reactions. In contrast, trifluoromethyl (-CF₃) groups in compounds like 3-(Trifluoromethyl)acetone are electron-withdrawing, increasing thermal stability and lipophilicity, which is advantageous in medicinal chemistry .

- Thermal Stability: Trifluoromethylated compounds (e.g., 4-(Trifluoromethyl)pyridin-3-amine) exhibit higher melting points (~90°C) compared to the target compound, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from the -CF₃ group. The absence of such groups in this compound may contribute to its lower reported thermal stability.

Research Findings and Limitations

While direct comparative studies on this compound are scarce, structural analogs suggest:

- Reactivity: The dimethylamino group facilitates alkylation and acylation reactions, whereas -CF₃ groups stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions.

- Toxicity : Tertiary amines like the target compound may exhibit higher neurotoxicity compared to trifluoromethylated derivatives, which are often metabolically inert.

Limitations : The provided evidence lacks data on the target compound, necessitating extrapolation from structurally dissimilar analogs. Further experimental studies are required to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Dimethylamino)-3-phenyloctan-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation and amination reactions. For example, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under reflux in anhydrous solvents like THF or DCM. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for ketone:amine) are critical for minimizing side products like over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR shows distinct signals for dimethylamino protons (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). C NMR confirms the ketone carbonyl (δ ~205–210 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 246.2 (calculated for CHNO).

- IR : Stretching frequencies for C=O (~1700 cm) and C-N (~1250 cm) are key identifiers .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation at the tertiary amine. Storage under inert gas (N/Ar) at –20°C in amber vials is recommended. Degradation products (e.g., N-oxide derivatives) can be monitored via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the ketone carbonyl is susceptible to nucleophilic attack, while the dimethylamino group directs electrophilic substitution on the phenyl ring. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from unoptimized catalysts or solvent purity. Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., 5–10 mol% Pd/C), solvent polarity (e.g., DMF vs. acetonitrile), and reaction time. Response surface methodology (RSM) identifies optimal conditions, while LC-MS tracks intermediate formation .

Q. How does the steric and electronic profile of this compound influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The dimethylamino group acts as an electron donor, activating the phenyl ring for electrophilic substitution. Steric hindrance from the octan-4-one chain limits reactivity at the β-position. In cyclization reactions (e.g., forming pyridinones), the ketone serves as a directing group, favoring 6-endo over 5-exo pathways. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.